1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide
Description
This compound is a complex heterocyclic molecule featuring an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]tridecahexaene core fused with a piperidine-3-carboxamide moiety and a pyridin-3-ylmethyl substituent. The compound’s tricyclic framework, incorporating oxygen and nitrogen atoms, may confer unique electronic properties and binding affinities compared to simpler heterocycles .
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-22(24-12-15-5-3-9-23-11-15)16-6-4-10-27(13-16)21-20-19(25-14-26-21)17-7-1-2-8-18(17)29-20/h1-3,5,7-9,11,14,16H,4,6,10,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGLWMDXYPNELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide (CAS Number: 304861-66-3) is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a diazatricyclo framework along with a piperidine moiety. Its molecular formula is with a molecular weight of approximately 298.34 g/mol. The presence of both nitrogen and oxygen heteroatoms contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 304861-66-3 |
| Solubility | Soluble in DMSO |
| Storage Conditions | Room Temperature |
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies on related structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
The antimicrobial mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the diazatricyclo structure enhances lipophilicity, allowing better penetration through lipid membranes.
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have shown variable results depending on the concentration of the compound used.
Table 2: Cytotoxicity Results
| Compound Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 75 |
| 100 | 92 | 89 |
| 50 | 96 | 97 |
| 25 | 103 | 104 |
These results indicate that at lower concentrations, the compound may enhance cell viability, suggesting potential applications in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Case Studies
A notable study explored the synthesis of similar compounds and their biological activities. The synthesized derivatives were tested against a panel of microorganisms and exhibited varying degrees of antibacterial activity. The most potent derivatives were identified as having structural similarities to our compound of interest.
Findings from Case Studies
- Activity Against MRSA : One derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics.
- Selectivity Index : Several compounds displayed high selectivity indices, indicating they are more toxic to cancer cells than to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and chemical properties of heterocyclic compounds are heavily influenced by substituents and ring systems. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparisons
Key Differences and Uniqueness
- Tricyclic vs. Bicyclic Systems : The target compound’s 8-oxa-3,5-diazatricyclo framework distinguishes it from simpler bicyclic analogs (e.g., pyridazine or spirocyclic systems in ). This tricyclic system may enhance rigidity and binding specificity in biological targets.
- Substituent Effects : The pyridin-3-ylmethyl group in the target compound contrasts with substituents like thiophen-2-ylmethyl () or fluorophenyl-oxadiazole (). These differences influence solubility, bioavailability, and target selectivity.
- Electronic Properties : The oxygen and nitrogen atoms in the tricyclic core likely alter electron distribution compared to sulfur-containing analogs (e.g., thiophen in ), affecting redox stability and intermolecular interactions.
Pharmacological and Mechanistic Insights
While direct data on the target compound’s biological activity is unavailable, insights can be extrapolated from structurally related molecules:
- Piperidine-3-carboxamide Derivatives : Compounds with this moiety (e.g., ) often exhibit kinase inhibition or GPCR modulation due to the carboxamide’s hydrogen-bonding capacity.
- Heterocyclic Hybrids : Hybrid structures like spirocyclic-piperidine () or oxadiazole-pyridine () show enhanced metabolic stability and target engagement, suggesting similar advantages for the target compound.
- Bioactivity Clustering : Evidence from bioactivity profiling () indicates that compounds with overlapping structural features (e.g., piperidine cores) cluster into groups with similar modes of action, such as enzyme inhibition or receptor antagonism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
